Simvastatin Hydroxy Acid Ethyl Ester

Übersicht

Beschreibung

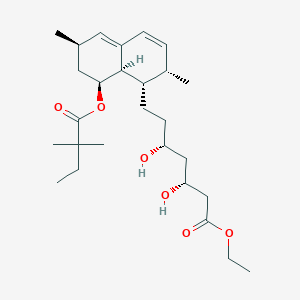

Simvastatin Hydroxy Acid Ethyl Ester is a complex organic compound with a unique structure. It is characterized by multiple chiral centers, making it a molecule of interest in stereochemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Simvastatin Hydroxy Acid Ethyl Ester involves several steps, including the formation of the hexahydronaphthalene core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and protective groups to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Simvastatin Hydroxy Acid Ethyl Ester can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Lipid-Lowering Agent:

Simvastatin Hydroxy Acid Ethyl Ester is primarily utilized for its ability to reduce total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C). It is indicated for the treatment of several types of hyperlipidemia, including familial hypercholesterolemia and mixed dyslipidemia. The medication is often prescribed to patients at high risk of cardiovascular events, such as myocardial infarction and stroke .

Combination Therapy:

In clinical studies, the combination of simvastatin with omega-3 fatty acid ethyl esters has shown significant efficacy in managing mixed dyslipidemia. For instance, a study demonstrated that the combination therapy led to a greater reduction in non-high-density lipoprotein cholesterol and triglycerides compared to simvastatin alone . This suggests that this compound can be effectively combined with other lipid-lowering agents to enhance therapeutic outcomes.

Neurological Applications

Cognitive Effects:

Research has indicated that simvastatin may have implications in neurological health. Studies suggest that while simvastatin effectively lowers cholesterol levels, it may also impair cognitive functions due to its effects on cholesterol synthesis in the brain. In animal models, chronic administration of simvastatin was found to reduce hippocampal cholesterol levels, leading to impaired synaptic plasticity and memory functions . These findings highlight the dual nature of simvastatin's effects—beneficial for cardiovascular health but potentially detrimental for cognitive performance.

Central Nervous System Tumors:

Simvastatin Hydroxy Acid has been investigated for its potential anti-tumor effects against central nervous system tumors. Preclinical studies showed that while it exhibited cytotoxic effects on certain tumor cell lines, its effectiveness was limited by its ability to penetrate the blood-brain barrier. This limitation necessitates further research into optimizing delivery methods for therapeutic efficacy against brain tumors .

Microbiological Applications

Probiotic Interactions:

Recent studies have explored the bioaccumulation and biotransformation of simvastatin in probiotic bacteria. This research aims to understand how simvastatin interacts with gut microbiota and its potential implications for metabolic health. The findings suggest that probiotic bacteria may influence the metabolism of simvastatin, which could have ramifications for its efficacy and safety in patients .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmacological Use | Lipid-lowering agent for hyperlipidemia; reduces LDL-C and triglycerides; increases HDL-C. |

| Combination Therapy | Effective when combined with omega-3 fatty acids; enhances lipid profile improvements. |

| Neurological Impact | May impair cognition; affects cholesterol synthesis in the brain; requires careful monitoring. |

| Oncology Research | Limited efficacy against central nervous system tumors due to blood-brain barrier penetration issues. |

| Microbiological Studies | Investigates interactions with probiotic bacteria; potential effects on metabolism and efficacy. |

Wirkmechanismus

The mechanism of action of Simvastatin Hydroxy Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. The exact mechanism depends on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other stereochemically complex molecules with multiple chiral centers and functional groups. Examples may include:

- Simvastatin Hydroxy Acid Ethyl Ester analogs with different substituents.

- Other hexahydronaphthalene derivatives with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

Simvastatin Hydroxy Acid Ethyl Ester is a derivative of simvastatin, a well-known HMG-CoA reductase inhibitor primarily used for cholesterol management. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and clinical implications.

Overview of this compound

Simvastatin is administered as a lactone prodrug that is converted into its active hydroxy acid form in vivo. The hydroxy acid form exhibits potent inhibitory effects on HMG-CoA reductase, leading to decreased cholesterol synthesis and increased uptake of low-density lipoprotein (LDL) by the liver .

The primary mechanism of action involves the inhibition of HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This action leads to:

- Decreased LDL levels : Simvastatin significantly lowers plasma LDL levels by upregulating hepatic LDL receptors .

- Inhibition of VLDL synthesis : It also reduces the synthesis of very low-density lipoproteins (VLDL) in the liver .

- Pleiotropic effects : Beyond lipid-lowering effects, simvastatin exhibits anti-inflammatory and antioxidant properties, contributing to cardiovascular protection and potential neuroprotective effects against diseases like Alzheimer’s .

Biological Activities

This compound has been shown to have various biological activities beyond cholesterol reduction:

- Antimicrobial Activity : Studies indicate that simvastatin can inhibit the growth of various bacteria and fungi by targeting their sterol synthesis pathways. For instance, it effectively inhibits ergosterol production in yeast, demonstrating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : The compound has been associated with reduced expression of inflammatory markers and improved endothelial function .

- Cancer Therapeutics : Research suggests that simvastatin may induce apoptosis in cancer cells. It has shown synergistic effects when combined with other chemotherapeutic agents, enhancing their efficacy against metastatic cancer cells .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety profile of simvastatin:

- Heart Protection Study (HPS) :

- Scandinavian Simvastatin Survival Study (4S) :

- Adolescent Studies :

Table 1: Summary of Clinical Study Results

| Study Name | Population Size | Treatment Duration | LDL Reduction (%) | Mortality Reduction (%) |

|---|---|---|---|---|

| Heart Protection Study (HPS) | 20,536 | 5.4 years | 35 | 30 |

| Scandinavian Simvastatin Survival Study (4S) | 4,444 | 5 years | 38 | 34 |

| Adolescent Familial Hypercholesterolemia Study | 175 | 24 weeks | 30 | N/A |

Table 2: Antimicrobial Effects of Simvastatin

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

Eigenschaften

IUPAC Name |

ethyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-7-27(5,6)26(31)33-23-14-17(3)13-19-10-9-18(4)22(25(19)23)12-11-20(28)15-21(29)16-24(30)32-8-2/h9-10,13,17-18,20-23,25,28-29H,7-8,11-12,14-16H2,1-6H3/t17-,18-,20+,21+,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAUQJHCHXQKFR-MLKWKJRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OCC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858392 | |

| Record name | Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864357-87-9 | |

| Record name | Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.